Cas no 959582-72-0 (1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-)

1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- is a chiral pyrrolidine derivative characterized by its stereospecific (2R) configuration. The compound features a furanylmethyl substituent and a tert-butyl ester group, enhancing its stability and reactivity in synthetic applications. Its structural properties make it a valuable intermediate in asymmetric synthesis, particularly for the preparation of pharmacologically active compounds. The tert-butyl ester moiety offers improved solubility and handling, while the furan ring provides a versatile functional group for further derivatization. This compound is suitable for use in peptide mimetics, organocatalysis, and medicinal chemistry research, where precise stereochemical control is critical. High purity and well-defined stereochemistry ensure consistent performance in complex synthetic pathways.
1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- structure
959582-72-0 structure
Product name:1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-
CAS No:959582-72-0
MF:C15H21NO5
Molecular Weight:295.331
MDL:MFCD06659231
CID:3162345
PubChem ID:2761946

1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- 化学的及び物理的性質

名前と識別子

    • 1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-
    • N-t-Butoxycarbonyl-(R)-α-(2-Furanylmethyl)-proline;Boc-(R)-alpha-(2-furanylmethyl)-proline;
    • Boc-(R)-alpha-(2-furanylmethyl)-proline
    • (R)-1-(tert-Butoxycarbonyl)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
    • 959582-72-0
    • (2R)-1-[(tert-butoxy)carbonyl]-2-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid
    • PS-12633
    • AKOS015949789
    • G85309
    • MFCD06659231
    • BOC-(R)-A-(2-FURANYLMETHYL)PROLINE
    • (2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
    • (R)-1-(tert-Butoxycarbonyl)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylicacid
    • MDL: MFCD06659231
    • インチ: InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1
    • InChIKey: QANFHNJFIHFCFK-OAHLLOKOSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O

計算された属性

  • 精确分子量: 295.14200
  • 同位素质量: 295.14197277Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 417
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80Ų
  • XLogP3: 2.1

じっけんとくせい

  • PSA: 79.98000
  • LogP: 2.61430

1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB390219-1 g
Boc-(R)-alpha-(2-furanylmethyl)-proline
959582-72-0
1 g
€1,232.00 2023-07-19
abcr
AB390219-1g
Boc-(R)-alpha-(2-furanylmethyl)-proline; .
959582-72-0
1g
€409.30 2025-02-20
1PlusChem
1P00JL06-25mg
Boc-(R)-alpha-(2-furanylmethyl)proline
959582-72-0 ≥ 99% (HPLC)
25mg
$139.00 2024-04-19
abcr
AB390219-500 mg
Boc-(R)-alpha-(2-furanylmethyl)-proline
959582-72-0
500 mg
€722.00 2023-07-19
A2B Chem LLC
AJ12886-250mg
Boc-(R)-alpha-(2-furanylmethyl)proline
959582-72-0 ≥ 99% (HPLC)
250mg
$373.00 2024-07-18
A2B Chem LLC
AJ12886-25mg
Boc-(R)-alpha-(2-furanylmethyl)proline
959582-72-0 ≥ 99% (HPLC)
25mg
$113.00 2024-07-18
abcr
AB390219-500mg
Boc-(R)-alpha-(2-furanylmethyl)-proline; .
959582-72-0
500mg
€290.40 2025-02-20
1PlusChem
1P00JL06-100mg
Boc-(R)-alpha-(2-furanylmethyl)proline
959582-72-0 ≥ 99% (HPLC)
100mg
$254.00 2024-04-19
1PlusChem
1P00JL06-250mg
Boc-(R)-alpha-(2-furanylmethyl)proline
959582-72-0 ≥ 99% (HPLC)
250mg
$444.00 2024-04-19
A2B Chem LLC
AJ12886-100mg
Boc-(R)-alpha-(2-furanylmethyl)proline
959582-72-0 ≥ 99% (HPLC)
100mg
$213.00 2024-07-18

1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- 関連文献

1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-に関する追加情報

1,2-Pyrrolidinedicarboxylic Acid, 2-(2-Furanylmethyl)-, 1-(1,1-Dimethylethyl) Ester, (2R)-: A Comprehensive Overview

The compound 1,2-pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- (CAS No. 95958-72-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrolidine derivatives and features a unique combination of functional groups that contribute to its versatile reactivity and biological activity.

The pyrrolidine ring at the core of this molecule is a five-membered cyclic amine that provides stability and rigidity to the structure. The presence of two carboxylic acid groups attached to the pyrrolidine ring introduces additional functionality, enabling the molecule to participate in a wide range of chemical reactions such as esterification and amidation. The (2R) configuration indicates that this compound exists as a chiral enantiomer with specific stereochemical properties that are critical in determining its biological activity.

One of the most notable features of this compound is the furan substituent attached via a methylene group at position 2 of the pyrrolidine ring. Furan moieties are known for their aromaticity and ability to engage in π-π interactions, which can enhance the molecule's stability and bioavailability. Additionally, the tert-butyl ester group at position 1 further modulates the physical and chemical properties of the compound, making it suitable for various synthetic transformations.

Recent studies have highlighted the potential of pyrrolidine dicarboxylic acid derivatives in drug discovery and development. For instance, researchers have explored their role as scaffolds for designing bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. The incorporation of the furan moiety into this structure has been shown to enhance pharmacokinetic properties such as solubility and permeability.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The stereochemistry at position 2 is typically controlled during the synthesis using chiral auxiliary techniques or asymmetric catalysis methods. These methods ensure high enantiomeric excess (ee), which is crucial for achieving consistent biological activity.

The application of 1,2-pyrrolidinedicarboxylic acid derivatives extends beyond pharmaceuticals into materials science and catalysis. For example, they can serve as precursors for synthesizing advanced materials such as polymers or metal-organic frameworks (MOFs). The ability to functionalize these compounds with different substituents allows for fine-tuning their properties according to specific requirements.

From an environmental standpoint, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent research has focused on identifying microbial degradation mechanisms and enzymatic pathways that can break down such compounds under various environmental conditions.

In conclusion, CAS No. 95958-72-0, also known as 1,2-pyrrolidinedicarboxylic acid derivative, represents a valuable building block in organic synthesis with diverse applications across multiple disciplines. Its unique structure and stereochemical properties make it an attractive candidate for further exploration in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:959582-72-0)1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-
A1196020
Purity:99%
はかる:1g
Price ($):463.0